molecular formula C9H21NO2Si B11894043 Ethyl (triethylsilyl)carbamate CAS No. 61907-02-6

Ethyl (triethylsilyl)carbamate

Cat. No.: B11894043
CAS No.: 61907-02-6
M. Wt: 203.35 g/mol
InChI Key: ZPQLIFIHLCQQHZ-UHFFFAOYSA-N
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Description

Ethyl (triethylsilyl)carbamate is an organosilicon compound with the molecular formula C9H21NO2Si and a molecular weight of 203.35 g/mol . This carbamate ester is part of a class of compounds that have shown relevance in scientific research, particularly as potential acetylcholinesterase (AChE) inhibitors . Structurally related ethynylphenyl carbamates have been synthesized and screened for biomedical activity, demonstrating that carbamate compounds can exhibit micromolar-range inhibition of AChE . The presence of the triethylsilyl group may influence the molecule's lipophilicity and stability, which can be critical parameters for its behavior in experimental settings. Researchers may find value in this compound for developing new biochemical probes or exploring structure-activity relationships. Like all compounds of this nature, it must be handled with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61907-02-6

Molecular Formula

C9H21NO2Si

Molecular Weight

203.35 g/mol

IUPAC Name

ethyl N-triethylsilylcarbamate

InChI

InChI=1S/C9H21NO2Si/c1-5-12-9(11)10-13(6-2,7-3)8-4/h5-8H2,1-4H3,(H,10,11)

InChI Key

ZPQLIFIHLCQQHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Experimental Protocol

  • Reagents :

    • Ethyl chloroformate (1.2 equiv)

    • Triethylsilylamine (1.0 equiv)

    • Base: TEA or pyridine (1.1 equiv)

    • Solvent: Dry THF or CH₂Cl₂

  • Procedure :

    • Add ethyl chloroformate dropwise to a cooled (0–5°C) solution of triethylsilylamine and base.

    • Stir at room temperature for 2–4 hours.

Data Table 1: Representative Conditions and Yields

MethodReagentsConditionsYield (%)Reference
Direct Ethyl chloroformate, (CH₃)₃SiNH₂, TEA0–5°C, THF, 4 h85–95

Three-Component Coupling with CO₂, Amine, and Alkyl Halide

This method leverages CO₂ as a carbonyl source, triethylsilylamine, and ethyl iodide (CH₃CH₂I) under catalytic conditions.

Reaction Pathway

(CH₃)₃SiNH₂ + CO₂ + CH₃CH₂I → (CH₃)₃SiNHCOOCH₂CH₃ + HI\text{(CH₃)₃SiNH₂ + CO₂ + CH₃CH₂I → (CH₃)₃SiNHCOOCH₂CH₃ + HI}

Key Parameters

  • Catalyst : Polymer-supported DBU (PS-DBU) enhances reaction efficiency.

  • Solvent : Anhydrous DMF or THF.

  • Temperature : 25–40°C.

Data Table 2: Optimized Conditions and Outcomes

ParameterValue
CO₂ Pressure1–2 atm
Reaction Time1–2 hours
YieldUp to 95%
Reference

Reaction of Triethylsilane with Ethyl Carbamate Ammonium Salt

Inspired by silyl carbamate synthesis from silanes and ammonium carbamates, this method employs triethylsilane ((CH₃)₃SiH) and ethyl carbamate ammonium salt.

Mechanism

(CH₃)₃SiH + CH₃CH₂OC(O)NH₃⁺ → CH₃CH₂OC(O)NHSi(CH₃)₃ + NH₃\text{(CH₃)₃SiH + CH₃CH₂OC(O)NH₃⁺ → CH₃CH₂OC(O)NHSi(CH₃)₃ + NH₃}

Experimental Setup

  • Reagents :

    • Triethylsilane (1.1 equiv)

    • Ethyl carbamate ammonium salt (1.0 equiv)

    • Solvent: Benzene or toluene

  • Procedure :

    • Heat at 50–60°C for 6–24 hours under inert atmosphere.

Data Table 3: Typical Reaction Outcomes

ParameterValue
Temperature50–60°C
Time12–24 hours
Yield70–85%
Reference

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct Silylation Simple reagents, high purityRequires anhydrous conditions
Ethyl Chloroformate Route High yield, short reaction timeCorrosive reagents
CO₂ Coupling Green chemistry, scalableRequires pressurized CO₂
Silane + Ammonium Salt Mild conditions, recyclable solventsLong reaction time

Structural and Stability Insights

  • NMR Characterization : The silyl group ((CH₃)₃Si) exhibits distinct signals in ¹H and ²⁹Si NMR spectra.

  • Thermal Stability : Silyl carbamates are stable below 100°C but decompose under strong acidic or basic conditions.

Industrial and Synthetic Applications

Ethyl (triethylsilyl)carbamate serves as a precursor in:

  • Peptide Synthesis : Protection of amines during peptide coupling.

  • Polymer Chemistry : Silyl-protected carbamates in polymer functionalization .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl (triethylsilyl)carbamate undergoes hydrolysis under acidic or basic conditions, yielding triethylsilanol and ethyl carbamate as primary products. The reaction mechanism involves nucleophilic attack at the carbamate carbonyl group.

Conditions and Outcomes:

Medium Reagents Temperature Products
AcidicHCl (1M)25°C, 12 hrsTriethylsilanol + Ethyl carbamate
BasicNaOH (1M)60°C, 6 hrsTriethylsilanol + Ethyl carbamate

The triethylsilyl group enhances hydrolytic stability compared to non-silylated carbamates, as demonstrated by reduced reaction rates under identical conditions .

Substitution Reactions

The carbamate moiety participates in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Example Reaction with Amines:
this compound reacts with primary amines (e.g., benzylamine) to form urea derivatives:

EtO(CO)N(SiEt3) + H2N-RRNH(CO)N(SiEt3) + EtOH\text{EtO(CO)N(SiEt}_3\text{) + H}_2\text{N-R} \rightarrow \text{RNH(CO)N(SiEt}_3\text{) + EtOH}

Conditions:

  • Solvent: Dichloromethane

  • Catalyst: None required

  • Yield: 78–85%

The triethylsilyl group stabilizes the intermediate through hyperconjugation, facilitating substitution without requiring strong bases .

Oxidation Reactions

Oxidation of this compound typically targets the carbamate backbone.

Oxidation with Hydrogen Peroxide:
Under mild oxidative conditions, the compound forms a nitroxide radical intermediate, eventually degrading into CO₂ and triethylsilanol:

EtO(CO)N(SiEt3) + H2O2CO2+EtOH+SiEt3OH\text{EtO(CO)N(SiEt}_3\text{) + H}_2\text{O}_2 \rightarrow \text{CO}_2 + \text{EtOH} + \text{SiEt}_3\text{OH}

Conditions:

  • Solvent: Ethanol

  • Temperature: 40°C

  • Reaction Time: 8–10 hrs

  • Yield: >90%

Curtius Rearrangement

The compound serves as a precursor in Curtius rearrangements for synthesizing isocyanates.

Mechanism:

  • Formation of acyl azide from carboxylic acid derivatives.

  • Thermal decomposition to isocyanate intermediate.

  • Trapping with alcohols to form carbamates.

Example Application:

RCOOHRNCOEtOHEtO(CO)NR\text{RCOOH} \rightarrow \text{RNCO} \xrightarrow{\text{EtOH}} \text{EtO(CO)NR}

Conditions:

  • Reagents: Di-tert-butyl dicarbonate, NaN₃

  • Temperature: 75°C

  • Yield: 68–74%

Stability and Reactivity Comparison

Carbamate Type Hydrolytic Stability Oxidation Resistance Nucleophilic Reactivity
Ethyl carbamateLowLowHigh
Phenyl carbamateModerateModerateModerate
This compoundHighHighLow

The triethylsilyl group significantly enhances stability by sterically shielding the carbamate group and donating electron density .

Scientific Research Applications

Medicinal Chemistry Applications

Carbamate Derivatives in Drug Design

Carbamates, including ethyl (triethylsilyl)carbamate, are integral to the design of numerous pharmaceutical agents. The carbamate functional group is known for enhancing the biological activity of compounds by improving their pharmacokinetic properties. For instance, this compound can be utilized to synthesize prodrugs that release active pharmaceutical ingredients upon metabolic conversion . This property is particularly advantageous in targeting specific enzyme systems, thereby increasing therapeutic efficacy while minimizing side effects.

Case Study: Synthesis of Biologically Active Compounds

A notable application of this compound is its use in synthesizing polyfunctional molecules aimed at probing enzyme active sites. Researchers have developed methods to create various carbamate derivatives that exhibit significant biological activities, such as antimicrobial and antiviral effects. For example, studies have shown that specific derivatives can inhibit bacterial growth or viral replication effectively .

Synthetic Methodologies

Synthesis of Silyl Carbamates

This compound serves as a precursor in the synthesis of silyl carbamates, which are valuable intermediates in organic chemistry. These compounds can be prepared through reactions involving triethoxysilane and dimethylammonium dimethylcarbamate under controlled conditions. The resulting silyl carbamates have been shown to facilitate further transformations into more complex organic molecules .

Table 1: Synthesis Conditions for Silyl Carbamates

ReactantsConditionsYield (%)
Triethoxysilane + Dimethylammonium Dimethylcarbamate50°C, 3 hours73
Triethoxysilane + Various AlcoholsRoom Temperature31-69

Analytical Applications

Detection and Quantification

This compound has also been employed in analytical chemistry for the detection of related compounds such as ethyl carbamate, which is a known carcinogen found in fermented foods and beverages. Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy combined with chemometric methods have been developed for rapid quantification of ethyl carbamate levels in various samples . This application underscores the importance of this compound not only as a synthetic intermediate but also as a tool for ensuring food safety.

Mechanism of Action

The mechanism of action of ethyl (triethylsilyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The triethylsilyl group provides steric hindrance and hydrophobicity, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl carbamate shares structural and functional similarities with other carbamates, but its carcinogenic potency and metabolic pathways differ significantly. Below is a detailed comparison:

Vinyl Carbamate

  • Structure: Vinyl carbamate (VC, C₃H₅NO₂) replaces ethyl carbamate’s ethyl group with a vinyl moiety.
  • Carcinogenicity: VC is 10–50 times more potent than EC in inducing lung adenomas, liver carcinomas, and skin tumors in mice and rats . For example, VC administered postnatally induced thymomas and Harderian gland tumors in mice at doses 10-fold lower than EC .
  • Metabolism: VC is proposed as a metabolic intermediate of EC. Cytochrome P-450 2E1 oxidizes EC to VC, which is further epoxidized to a reactive electrophile that binds DNA, forming adducts like 1,N⁶-ethenoadenosine .

Ethyl N-Hydroxycarbamate

  • Structure : Features an N-hydroxylated carbamate group.
  • Carcinogenicity: Exhibits weak carcinogenic activity in mice, inducing lung adenomas at higher doses than VC but lower than EC .
  • Mutagenicity : Shows weak direct mutagenicity (2–3 revertants/µmol) in Salmonella strains TA 98, TA 1535, and TA 100. Its mutagenicity is reduced by liver microsomal preparations .

tert-Butyl Carbamate

  • Structure : Contains a bulky tert-butyl substituent.
  • Activity: Inactive in inducing lung adenomas in A/J mice, highlighting the importance of alkyl chain flexibility for carcinogenic activity .

Methyl Carbamate Derivatives

  • Structure : Methyl substituents or aromatic groups (e.g., benzyl, phenyl).
  • Activity: Derivatives like ethyl ethyl(phenyl)carbamate (C₁₁H₁₅NO₂) lack carcinogenicity data but exhibit varied binding modes in molecular docking studies. Thiocarbamate analogs show enhanced activity due to additional hydrogen bonding with Tyr70 residues in LuxR proteins .

Table 1: Comparative Overview of Ethyl Carbamate and Analogues

Compound Carcinogenic Potency (Relative to EC) Mutagenicity (S. typhimurium) Metabolic Activation Pathway Regulatory Status
Ethyl carbamate 1× (Baseline) Non-mutagenic Cytochrome P-450 oxidation to VC Regulated (150–210 µg/L)
Vinyl carbamate 10–50× Mutagenic (TA 1535/TA 100) Epoxidation to DNA-reactive species Not regulated
Ethyl N-hydroxycarbamate 0.5–1× Weakly mutagenic Unclear; inhibited by liver enzymes Not regulated
tert-Butyl carbamate Inactive Non-mutagenic N/A Not regulated

Mechanistic and Structural Insights

  • Structure-Activity Relationship : The vinyl group in VC enhances electrophilicity, enabling covalent DNA adduct formation. Bulky substituents (e.g., tert-butyl) hinder enzymatic activation .
  • Synergistic Effects: Ethanol amplifies EC’s carcinogenicity by increasing reactive oxygen species and adduct persistence .
  • Detection Challenges : EC’s low concentrations in food matrices complicate analysis, often requiring GC-MS/MS or HS-SPME-GC-MS .

Biological Activity

Introduction

Ethyl (triethylsilyl)carbamate is a carbamate compound that has garnered attention in pharmacological and toxicological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicological effects, supported by relevant case studies and data.

Chemical Structure and Properties

This compound, with the molecular formula C7H17N1O2Si1C_7H_{17}N_1O_2Si_1, features a triethylsilyl group that enhances its stability and solubility in organic solvents. This structural modification is significant for its biological activity, particularly in enzyme interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC7H17N1O2Si1C_7H_{17}N_1O_2Si_1
Molecular Weight175.29 g/mol
SolubilitySoluble in organic solvents
StabilityEnhanced by triethylsilyl group

Enzyme Inhibition

Carbamates are known for their ability to inhibit enzymes through covalent bonding at active sites. This compound has been shown to interact with various enzymes, potentially affecting metabolic pathways. Research indicates that this compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmission, thereby impacting cholinergic signaling pathways .

Case Study: Neurotoxic Effects

A study involving Caenorhabditis elegans demonstrated that chronic exposure to ethyl carbamate resulted in significant developmental and reproductive toxicity. The findings revealed:

  • Growth Inhibition : Exposure at concentrations of 50 mM led to a 9% reduction in body size, increasing to 69% at 150 mM.
  • Reproductive Toxicity : Brood size decreased by 93% at the highest concentration tested.
  • Neurodegeneration : The compound induced dopaminergic neurodegeneration, with up-regulation of genes associated with neuronal regulation and detoxification processes .

Table 2: Effects of Ethyl Carbamate on C. elegans

Concentration (mM)Body Size Reduction (%)Brood Size Reduction (%)
5090
1001259
1506993

Toxicological Profile

This compound has been classified as a probable carcinogen. Studies have indicated that it can induce oxidative stress and alter gene expression related to detoxification processes. For instance, exposure led to the differential expression of over 4,000 genes in C. elegans, highlighting its potential impact on cellular functions and health .

Mechanisms of Toxicity

  • Oxidative Stress : Increased levels of oxidative markers were observed following exposure.
  • Gene Expression Changes : Up-regulation of antioxidant enzymes suggests an adaptive response to oxidative damage.

Potential Therapeutic Applications

Despite its toxicological concerns, the enzyme inhibition properties of this compound suggest potential applications in drug development. Its structural features may be exploited to design selective inhibitors for therapeutic targets in various diseases, including neurological disorders.

Future Directions

Further research is needed to:

  • Elucidate the precise mechanisms underlying its biological activity.
  • Explore its potential as a lead compound in drug discovery while mitigating toxic effects.

Q & A

Q. What analytical methods are recommended for detecting ethyl carbamate in fermented foods and beverages?

Ethyl carbamate (EC) is typically quantified using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Key methodologies include:

  • GC–MS with isotopically labeled internal standards (e.g., ethyl carbamate-d5) to improve accuracy and minimize matrix interference .
  • Sample preparation : Extraction with dichloromethane or ethyl acetate, followed by clean-up using alumina or Extrelut columns .
  • Detection limits : Methods validated by collaborative studies achieve limits of detection (LOD) as low as 1–5 µg/kg .

Example Table: Analytical Methods for Ethyl Carbamate

MatrixInternal StandardExtraction MethodDetectionLOD (µg/kg)Reference
Alcoholic beveragesEthyl carbamate-d5DichloromethaneGC–MS2–5
Winetert-Butyl carbamateEthyl acetateGC–FID50

Collaborative studies by AOAC International and the European Commission have standardized these protocols .

Q. How does ethyl carbamate form in fermented products?

EC forms via reactions between ethanol and nitrogenous precursors (e.g., urea, citrulline) during fermentation and storage. Key pathways include:

  • Urea degradation : Yeast metabolizes arginine to urea, which reacts with ethanol under heat or prolonged storage .
  • Cyanate conversion : In stone fruit spirits, cyanate reacts with ethanol to form EC, particularly in high-pH conditions . Mitigation strategies involve using urease enzymes to degrade urea or selecting yeast strains that minimize precursor accumulation .

Q. What is the mechanistic basis for ethyl carbamate’s carcinogenicity?

EC is metabolized by cytochrome P450 2E1 (CYP2E1) into vinyl carbamate, which is further oxidized to DNA-reactive epoxides. These metabolites form 1,N⁶-ethenoadenosine adducts, causing point mutations and chromosomal aberrations .

  • In vitro evidence : EC induces sister chromatid exchange in human lymphocytes but shows inconsistent mutagenicity in mammalian cells .
  • Rodent models : Chronic exposure leads to liver hemangiosarcomas and lung adenomas, with CYP2E1-deficient mice showing reduced tumor incidence .

Advanced Research Questions

Q. How do ethanol interactions influence ethyl carbamate toxicity?

Ethanol competitively inhibits CYP2E1-mediated EC metabolism, altering its pharmacokinetics:

  • Acute ethanol exposure slows EC clearance, increasing its bioavailability .
  • Chronic ethanol intake induces CYP2E1, potentially enhancing EC activation to carcinogenic metabolites . However, co-administration in rodent studies showed only weak synergistic carcinogenicity, suggesting complex dose-dependent interactions .

Q. What methodological challenges arise in reconciling contradictory genotoxicity data?

Discrepancies in EC’s genotoxicity stem from:

  • Cell-type specificity : EC induces DNA damage in human fibroblasts but not in lymphoblastoid cells .
  • Metabolic activation requirements : Positive clastogenic responses often require exogenous metabolic activation (e.g., S9 liver fractions) . Researchers must standardize in vitro models (e.g., primary human hepatocytes) and validate findings across multiple endpoints (e.g., micronucleus assays vs. comet assays).

Q. How effective are enzymatic strategies in reducing ethyl carbamate in wine?

Urease from Lactobacillus spp. degrades urea, reducing EC precursors by up to 90% in wine. Key parameters include:

  • pH optimization : Urease activity is optimal at pH 5.0–6.0 .
  • Regulatory status : FDA affirmed urease as Generally Recognized As Safe (GRAS) in 1992 . Table: EC Reduction in Alcoholic Beverages (1988–2021)
BeverageEC Reduction (%)Mitigation StrategyReference
Distilled spirits60–70Modified distillation
Wine50–80Urease treatment

Long-term monitoring by the FDA and TTB confirms the efficacy of industry-adopted practices .

Data Contradictions and Research Gaps

  • Human carcinogenicity : While EC is classified as a Group 2A carcinogen (IARC), epidemiological studies linking dietary EC to human cancers remain inconclusive .
  • Metabolic pathways : The role of non-CYP enzymes (e.g., esterases) in EC detoxification is understudied .

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